Holmium(III) acetate hexahydrate

概要

説明

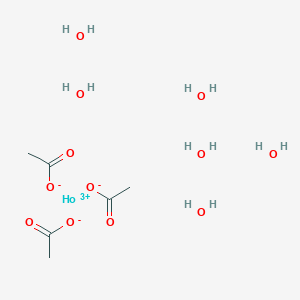

Holmium(III) acetate hexahydrate is a chemical compound with the formula Ho(CH3CO2)3·6H2O. It is the acetate salt of holmium, a rare earth element. This compound is typically found in the form of crystalline solids and is soluble in water. Holmium is known for its unique magnetic properties and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Holmium(III) acetate hexahydrate can be synthesized by dissolving holmium oxide (Ho2O3) in hot acetic acid (CH3COOH). The reaction proceeds as follows:

Ho2O3+6CH3COOH→2Ho(CH3CO2)3+3H2O

The resulting solution is then allowed to crystallize, forming this compound.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the controlled addition of holmium oxide to acetic acid under specific temperature and pH conditions to ensure complete dissolution and subsequent crystallization of the desired product.

化学反応の分析

Thermal Decomposition Pathway

Heating holmium(III) acetate hexahydrate induces sequential decomposition :

| Temperature Range (°C) | Product Formed | Chemical Formula |

|---|---|---|

| 25–105 | Hemihydrate | |

| 105–135 | Anhydrous salt | |

| 135–300 | Basic acetate | |

| 300–590 | Oxocarbonate | |

| >590 | Holmium oxide |

Structural Reactivity

The compound exhibits polymorphism depending on hydration state and temperature :

-

Anhydrous form : Coordination polymer with 9-coordinate Ho³⁺ ions (two bidentate acetate ligands and bridging oxygen atoms) .

-

Hydrated forms : Hexahydrate adopts an 8-coordinate structure with water molecules occupying lattice sites .

Solution-Phase Behavior

-

Solubility : Fully soluble in water and polar solvents (e.g., acetic acid, ethanol) .

-

Stability in buffer : In phosphate buffer (pH 7.4), holmium(III) ions exhibit minimal release over 9 days, indicating hydrolytic stability .

Catalysis

科学的研究の応用

Holmium(III) acetate hexahydrate, with the formula Ho(CH3CO2)3·6H2O, is the acetate salt of holmium, a rare earth element. This compound typically appears as crystalline solids and is water-soluble. Holmium is known for its unique magnetic properties, making it useful in various scientific and industrial applications.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- It serves as a precursor for synthesizing other holmium compounds.

-

It is used as a catalyst in organic reactions .

Biology -

It is used in studies involving rare earth elements and their biological interactions.

Medicine - It is investigated for potential use in medical imaging.

- It is being explored as a component in certain therapeutic agents. Holmium compounds, including Holmium(III) acetate, can be used as contrast agents in MRI to enhance T2 and T2*-weighted images .

-

Holmium-loaded microspheres have demonstrated potential in preclinical models for treating liver cancer through brachytherapy techniques.

Industry - It is utilized in the manufacture of ceramics, glass, and phosphors .

- It is used as a dopant in garnet lasers.

- It is used in nuclear reactors to control chain reactions.

Preparation Methods

This compound can be synthesized by dissolving holmium oxide (Ho2O3) in hot acetic acid (CH3COOH).

The reaction proceeds as follows:he resulting solution is then allowed to crystallize, forming the compound. Industrial production methods follow similar principles but on a larger scale, involving the controlled addition of holmium oxide to acetic acid under specific temperature and pH conditions to ensure complete dissolution and subsequent crystallization of the desired product.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: Holmium(III) acetate can be oxidized to form holmium oxide. Typically involves oxidizing agents such as oxygen or hydrogen peroxide. The major product formed is Holmium oxide (Ho2O3).

- Reduction: It can be reduced under specific conditions to form lower oxidation state compounds. Reducing agents like hydrogen gas or metal hydrides can be used.

- Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry. Ligand exchange reactions often involve other carboxylates or phosphates. This results in various holmium coordination complexes.

This compound has garnered interest in biomedical applications due to its unique properties. It is characterized by its coordination structure, where the holmium ion is typically nine-coordinate. The compound can be synthesized by dissolving holmium oxide in acetic acid, resulting in a crystalline form that is soluble in water.

MRI Contrast Agents

Holmium compounds, including holmium(III) acetate, have been used as contrast agents in MRI. Holmium acetylacetonate loaded into biodegradable polymers can enhance T₂ and T₂* weighted images significantly, improving the resolution of MRI scans, particularly in detecting tumors. For instance, research demonstrated that holmium acetylacetonate in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) microspheres exhibited stable holmium release over a nine-day period and provided enhanced imaging capabilities.

Cancer Treatment Applications

作用機序

The mechanism of action of holmium(III) acetate hexahydrate largely depends on its application. In catalysis, it acts by providing a reactive holmium center that facilitates various chemical transformations. In medical applications, its mechanism may involve interaction with specific biological targets, although detailed pathways are still under investigation.

類似化合物との比較

Holmium(III) acetate hexahydrate can be compared with other rare earth acetates such as:

- Dysprosium(III) acetate

- Erbium(III) acetate

- Neodymium(III) acetate

- Gadolinium(III) acetate

Uniqueness: this compound is unique due to its specific magnetic properties and its ability to form stable complexes. This makes it particularly valuable in applications requiring precise magnetic control and stability.

生物活性

Holmium(III) acetate hexahydrate, with the chemical formula , is a rare earth metal compound that has garnered interest in various fields, particularly in biomedical applications due to its unique properties. This article explores the biological activity of this compound, focusing on its potential applications in medical imaging and cancer treatment, as well as its interactions with biological systems.

This compound is characterized by its coordination structure, where the holmium ion is typically nine-coordinate. The compound can be synthesized by dissolving holmium oxide in acetic acid, resulting in a crystalline form that is soluble in water .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉HoO₆ |

| Molecular Weight (g/mol) | 342.06 |

| CAS Number | 312619-49-1 |

| Appearance | Pink powder or crystals |

| Solubility | Soluble in water |

1. Magnetic Resonance Imaging (MRI)

Recent studies have highlighted the use of holmium compounds, including holmium(III) acetate, as contrast agents in MRI. For instance, research demonstrated that holmium acetylacetonate loaded into biodegradable polymers can enhance T₂ and T₂* weighted images significantly. This property suggests that holmium can be effectively utilized to improve the resolution of MRI scans, particularly in detecting tumors .

Case Study: MRI Contrast Agents

- Study Focus : The use of holmium acetylacetonate in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) microspheres.

- Findings : The microspheres exhibited stable holmium release over a nine-day period and provided enhanced imaging capabilities .

2. Cancer Treatment Applications

Holmium compounds are being investigated for their potential use in cancer therapies, particularly as radiopharmaceuticals. The incorporation of holmium into polymeric microspheres has been proposed for targeted radiotherapy applications. These microspheres can be designed to deliver localized radiation to tumors while minimizing exposure to surrounding healthy tissues.

Research Insights

- Holmium-loaded microspheres have shown promise in preclinical models for treating liver cancer through brachytherapy techniques .

- The stability and controlled release of holmium from these carriers make them suitable candidates for further development in therapeutic applications.

Toxicological Considerations

While holmium compounds exhibit beneficial biological activities, their toxicity profiles need careful evaluation. Studies on the uptake and effects of rare earth elements (REEs), including holmium, have indicated potential phytotoxicity and bioaccumulation concerns when used in agricultural settings or released into the environment .

特性

IUPAC Name |

holmium(3+);triacetate;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ho.6H2O/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVKAVUJPLVLRC-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.O.O.[Ho+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H21HoO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743083 | |

| Record name | Holmium acetate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312619-49-1 | |

| Record name | Holmium acetate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。